molecular formula C11H10O4S B1525962 3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid CAS No. 1250163-72-4

3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid

Cat. No. B1525962
M. Wt: 238.26 g/mol
InChI Key: WCAFVOOTIYLSPX-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Manganese Dioxide-Methanesulfonic Acid Promoted Alkylation

A manganese dioxide (MnO2)-methanesulfonic acid (CH3SO3H) oxidation system has been developed to promote direct coupling of benzylic ethers and carbamates with ketones via oxidative C-H bond activation. This method is economical and environmentally friendly, offering an efficient pathway for the synthesis of products with good to excellent yields (Liu et al., 2013).

Efficient Synthesis of Aromatic and Aliphatic Benzothiazoles

Methanesulfonic acid/SiO2 has been identified as an efficient combination for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles using carboxylic acids at 140 °C. This method is notable for its simplicity, broad applicability, and easy handling, producing benzothiazoles in good yields (Sharghi & Asemani, 2009).

One-Pot Synthesis of 2-Substituted Benzoxazoles

Methanesulfonic acid catalyzes a convenient and one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and in situ generated acid chlorides from carboxylic acids. This method is compatible with a variety of substituents, offering excellent yields of benzoxazoles (Kumar, Rudrawar, & Chakraborti, 2008).

Metal-Free Synthesis of Sulfonylated Benzofurans

A new, visible-light-induced method for synthesizing sulfonylated benzofurans via oxidative cyclization of 1,6-enynes and arylsulfinic acids has been developed. This metal-free, mild condition method allows for sequential formation of C–S, C-C, and C=O bonds in a one-pot operation (Wang et al., 2020).

Molecular Docking and Spectroscopic Properties of Benzofuran-Carboxylic Acids

Investigations into the structural optimization, molecular docking, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives reveal their potential as inhibitors against cancer and microbial diseases. This study utilized DFT calculations and biological activity assessments to showcase the acids' inhibitor effects (Sagaama et al., 2020).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future investigation .

properties

IUPAC Name

3-(methylsulfinylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c1-16(14)6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAFVOOTIYLSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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